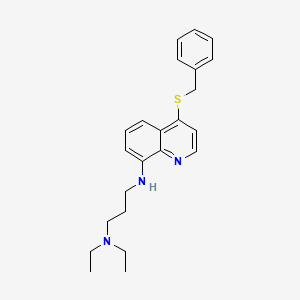
2-(4-Ethoxyphenyl)-6-methyl-4,5-dihydropyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethoxyphenyl)-6-methyl-4,5-dihydropyridazin-3-one is an organic compound that belongs to the class of pyridazinones This compound is characterized by the presence of an ethoxyphenyl group and a methyl group attached to a dihydropyridazinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)-6-methyl-4,5-dihydropyridazin-3-one typically involves the reaction of 4-ethoxybenzaldehyde with methylhydrazine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the desired pyridazinone ring. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can facilitate large-scale production. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Ethoxyphenyl)-6-methyl-4,5-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can yield dihydropyridazinone derivatives with different substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the aromatic ring or the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce fully saturated pyridazinone derivatives
Applications De Recherche Scientifique
2-(4-Ethoxyphenyl)-6-methyl-4,5-dihydropyridazin-3-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes, including catalysts and polymers.
Mécanisme D'action
The mechanism of action of 2-(4-Ethoxyphenyl)-6-methyl-4,5-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with signaling pathways that regulate inflammation and immune responses, contributing to its anti-inflammatory properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Methoxyphenyl)-6-methyl-4,5-dihydropyridazin-3-one
- 2-(4-Chlorophenyl)-6-methyl-4,5-dihydropyridazin-3-one
- 2-(4-Bromophenyl)-6-methyl-4,5-dihydropyridazin-3-one
Uniqueness
2-(4-Ethoxyphenyl)-6-methyl-4,5-dihydropyridazin-3-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility in organic solvents and its ability to interact with biological targets. Additionally, the specific arrangement of substituents on the pyridazinone ring can affect its overall stability and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
5446-11-7 |
|---|---|
Formule moléculaire |
C13H16N2O2 |
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
2-(4-ethoxyphenyl)-6-methyl-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C13H16N2O2/c1-3-17-12-7-5-11(6-8-12)15-13(16)9-4-10(2)14-15/h5-8H,3-4,9H2,1-2H3 |
Clé InChI |
RCWWEUNTXNTZAG-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)N2C(=O)CCC(=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[3-Chloro-4-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride; sulfuric acid](/img/structure/B14003205.png)
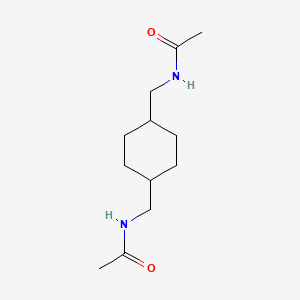
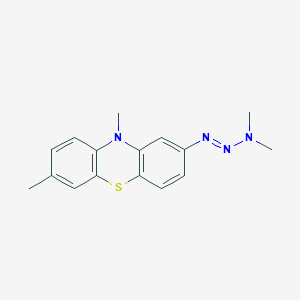
![Acetamide,5-b]pyridin-5-yl)-](/img/structure/B14003222.png)
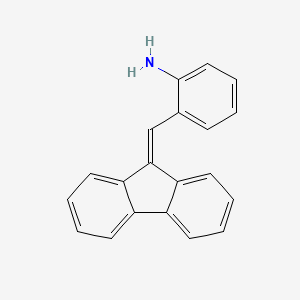
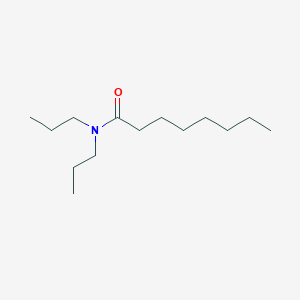
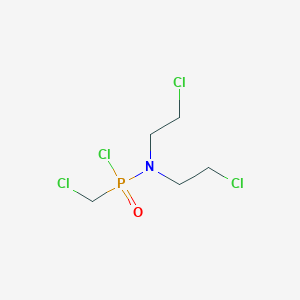

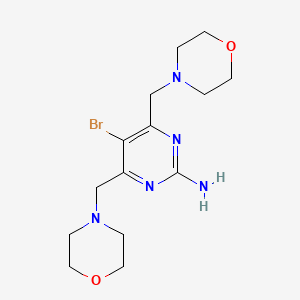
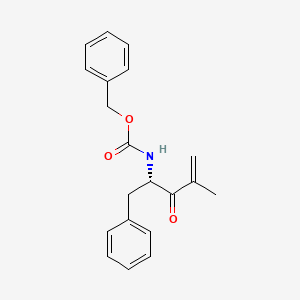
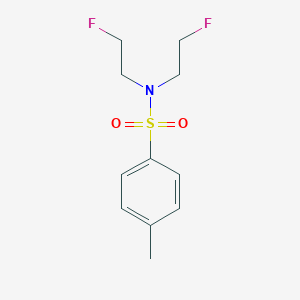

![4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B14003277.png)
